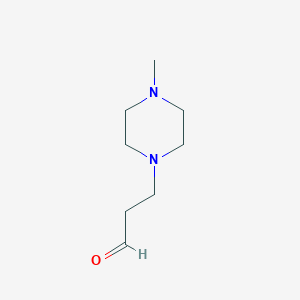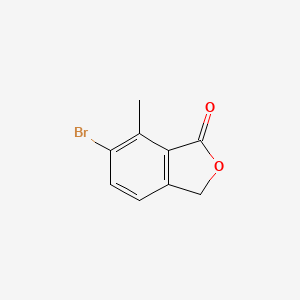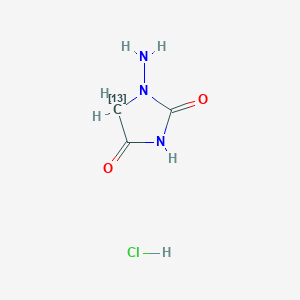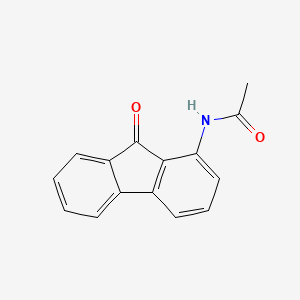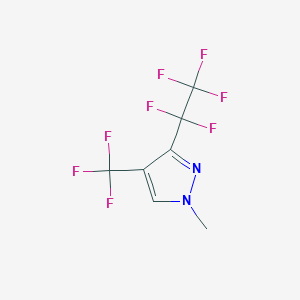![molecular formula C28H30INO2 B13031388 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide typically involves multiple steps. The process begins with the preparation of the indolium and xanthenol intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents and strong bases .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound is employed in bioimaging and as a marker in cellular studies.
Medicine: It has potential therapeutic applications, particularly in the development of diagnostic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is facilitated by its unique structural features. The pathways involved in its action include energy transfer processes and interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3-trimethyl-1-prop-2-enylindol-1-ium,bromide
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
- 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Uniqueness
Compared to similar compounds, 5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide stands out due to its enhanced fluorescent properties and stability. These characteristics make it particularly valuable in applications requiring high sensitivity and precision .
Propriétés
Formule moléculaire |
C28H30INO2 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C28H29NO2.HI/c1-4-16-29-24-11-6-5-10-23(24)28(2,3)26(29)15-13-19-8-7-9-21-17-20-12-14-22(30)18-25(20)31-27(19)21;/h5-6,10-15,17-18H,4,7-9,16H2,1-3H3;1H |
Clé InChI |
ROFLVWMCIPQKLQ-UHFFFAOYSA-N |
SMILES isomérique |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
SMILES canonique |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)O)CCC3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


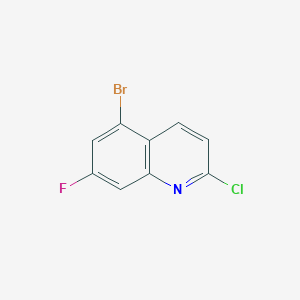
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

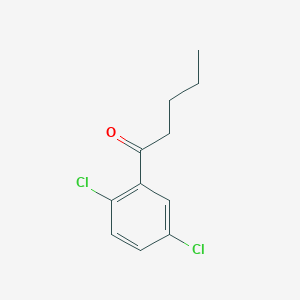
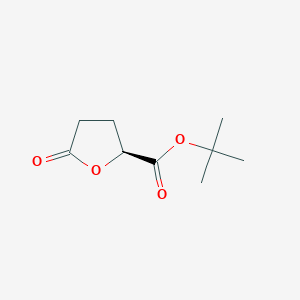
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
